

Application Notes and Protocols: Synthesis of 9-Angeloylretronecine N-oxide Standard

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Compound of Interest

Compound Name: 9-Angeloylretronecine N-oxide

Cat. No.: B1609405

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Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural compounds, some of which are known for their hepatotoxicity. Their N-oxides are often considered less toxic detoxification products. However, under certain conditions, these N-oxides can be reduced back to the toxic tertiary alkaloids in vivo. Therefore, the availability of pure analytical standards for both PAs and their N-oxides is crucial for toxicological studies, metabolic research, and quality control in herbal medicine and food safety.

This document provides a detailed protocol for the synthesis of the **9-angeloylretronecine N-oxide** standard. The synthesis is a two-step process involving the esterification of retronecine with angelic acid to form 9-angeloylretronecine, followed by its N-oxidation.

Experimental Protocols

Part 1: Synthesis of 9-Angeloylretronecine

This part of the protocol focuses on the esterification of retronecine with angelic acid.

Materials:

- Retronecine

- Angelic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- In a round-bottom flask, dissolve retronecine (1 equivalent) and angelic acid (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C in an ice bath.
- Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.
- Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.

- Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 9-angeloylretronecine.
- Characterize the product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Part 2: Synthesis of 9-Angeloylretronecine N-oxide

This section details the N-oxidation of the previously synthesized 9-angeloylretronecine.

Materials:

- 9-Angeloylretronecine
- meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H_2O_2)
- Dichloromethane (DCM) or Methanol
- Sodium sulfite (Na_2SO_3) solution (if using m-CPBA)
- Manganese dioxide (MnO_2) (if using H_2O_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Solvents for purification (e.g., column chromatography or crystallization)

Procedure (using m-CPBA):

- Dissolve 9-angeloylretronecine (1 equivalent) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

- Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
- Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **9-angeloylretronecine N-oxide** by a suitable method such as column chromatography or crystallization.
- Characterize the final product by ^1H NMR, ^{13}C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.

Procedure (using Hydrogen Peroxide):

- Dissolve 9-angeloylretronecine (1 equivalent) in methanol in a round-bottom flask.
- Add 30% hydrogen peroxide (excess, e.g., 3-5 equivalents).
- Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
- After completion, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide until oxygen evolution ceases.
- Filter the mixture to remove the manganese dioxide.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product as described in the m-CPBA method.
- Characterize the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	Esterification	DCC, DMAP	Dichloromethane	0 to RT	12-18	60-80
2	N-oxidation	m-CPBA	Dichloromethane	0	1-3	85-95
2	N-oxidation	H ₂ O ₂	Methanol	RT	24-48	80-90

Table 2: Spectroscopic Data for **9-Angeloylretronecine N-oxide**

Analysis	Expected Data
¹ H NMR	Shifts for protons adjacent to the N-oxide and the ester group will be deshielded compared to the parent alkaloid.
¹³ C NMR	Carbons bonded to the N-oxide will show a downfield shift.
HRMS (ESI+)	Calculated m/z for [M+H] ⁺
Melting Point	To be determined experimentally.

Visualizations

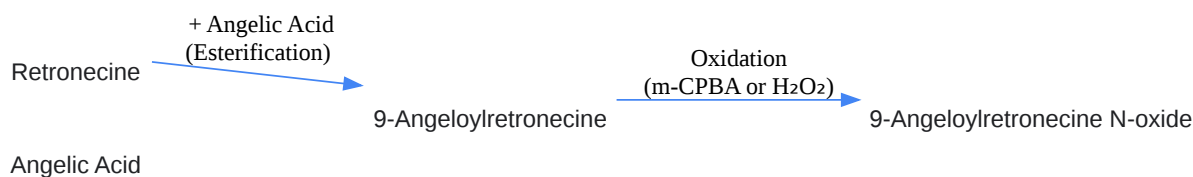
Experimental Workflow



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Caption: Synthetic workflow for **9-Angeloylretronecine N-oxide**.

Chemical Transformation Pathway



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Caption: Chemical transformation from retronecine to its N-oxide.

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